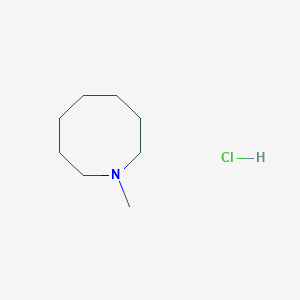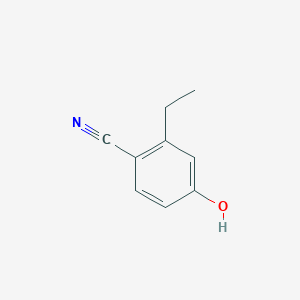
2-Ethyl-4-hydroxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a hydroxyl group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile. Another method includes the dehydration of 2-ethyl-4-hydroxybenzaldoxime using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-Ethyl-4-hydroxybenzoic acid or 2-Ethyl-4-hydroxybenzophenone.
Reduction: 2-Ethyl-4-aminobenzonitrile.
Substitution: 2-Ethyl-4-chlorobenzonitrile or 2-Ethyl-4-alkoxybenzonitrile.
科学研究应用
2-Ethyl-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Ethyl-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the ethyl group, affecting its reactivity and solubility.
2-Ethylbenzonitrile: Lacks the hydroxyl group, altering its chemical properties.
Uniqueness
2-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which influence its chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
属性
CAS 编号 |
14143-33-0 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-ethyl-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2H2,1H3 |
InChI 键 |
JMGUNNZMGWBEAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
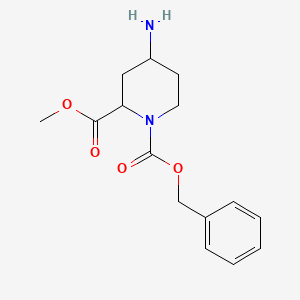
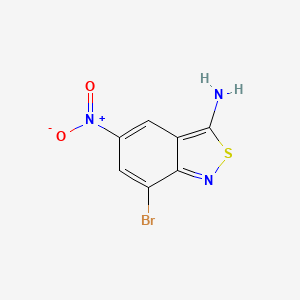


![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)

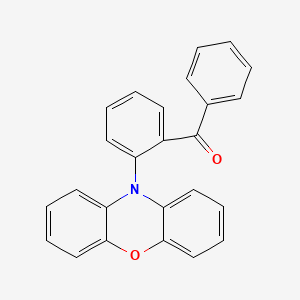
![2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14126039.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/structure/B14126040.png)
![(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B14126054.png)
